Cdc7 Kinase Inhibitor Potency: 4-Chloro vs 4-H and 4-Methyl Thiazole-5-carbaldehydes
In a systematic SAR of trisubstituted thiazoles as Cdc7 inhibitors, the 4-chloro substituent provided optimal potency. Compound 74 (bearing 4-chloro) achieved an IC50 of 2 nM against Cdc7 kinase, while the corresponding 4-H analog showed IC50 = 85 nM (42.5-fold loss) and the 4-methyl analog showed IC50 = 120 nM (60-fold loss) [1]. The target compound serves as the direct synthetic precursor to the 4-chloro series, enabling exploration of this privileged SAR space.
| Evidence Dimension | Cdc7 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (for derived compound 74 with 4-Cl substitution) |
| Comparator Or Baseline | 4-H analog IC50 = 85 nM; 4-methyl analog IC50 = 120 nM |
| Quantified Difference | 42.5-fold and 60-fold potency loss upon 4-Cl removal/replacement |
| Conditions | ADP-Glo kinase assay, ATP concentration 10 μM, recombinant Cdc7/Dbf4 kinase |
Why This Matters
The 4-chloro group is non-negotiable for achieving low nanomolar Cdc7 potency; procuring this specific compound ensures access to the most active chemotype rather than inactive surrogates.
- [1] Reichelt A, Bailis JM, Bartberger MD, et al. Synthesis and structure–activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Eur J Med Chem. 2014;80:364-382. View Source
